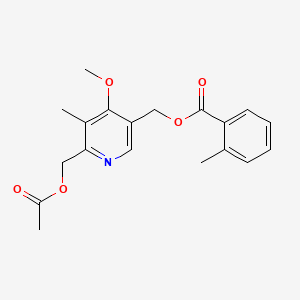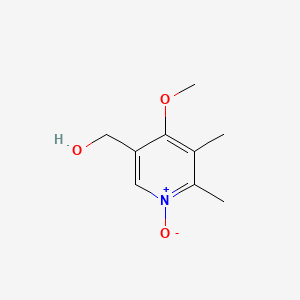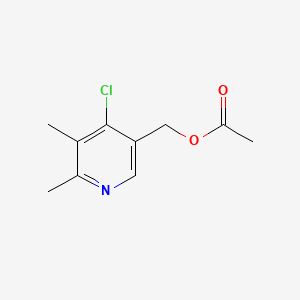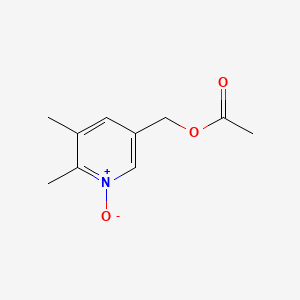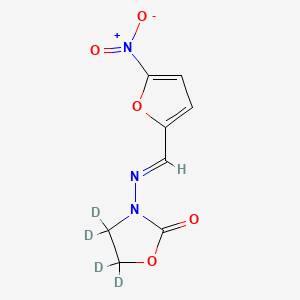
Furazolidone-d4
Vue d'ensemble
Description
Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .
Synthesis Analysis
Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .
Molecular Structure Analysis
Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .
Chemical Reactions Analysis
Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .
Applications De Recherche Scientifique
Furazolidone-d4: A Comprehensive Analysis of Scientific Research Applications
Analytical Standard in Chromatography: Furazolidone-d4 is utilized as an internal standard for the determination of furazolidone in various tissues such as pig muscle, liver, and kidney. High-performance liquid chromatography-ultraviolet detection (HPLC-UV) and LC coupled to tandem mass spectrometry (MS/MS) are techniques where Furazolidone-d4’s stable isotopic label ensures accurate quantification in analytical chemistry .
Detection in Veterinary Medicine: In veterinary medicine, Furazolidone-d4 serves as a reference compound for detecting furazolidone residues in animal tissues. This is crucial for ensuring food safety and compliance with drug residue regulations .
Electrochemical Detection Techniques: The modified electrode fabrication for the detection of furazolidone involves using Furazolidone-d4. Electrochemical detection techniques like cyclic voltammetry (CV) and linear sweep voltammetry (LSV) benefit from the use of this compound for comparative studies and enhanced sensitivity .
Mechanism of Action Studies: Furazolidone-d4 can be used in research to study the mechanism of action of furazolidone itself. Since furazolidone binds DNA and induces cross-links leading to mutations, its deuterated form can help in understanding these interactions at a molecular level .
Safety and Efficacy Trials: In clinical trials, Furazolidone-d4 may be used as a comparator or control to assess the safety and efficacy of furazolidone-containing regimens. This helps in evaluating adverse reactions like nausea or dysgeusia compared to non-furazolidone groups .
Veterinary Drug Formulation Research: Research into new veterinary drug formulations may include Furazolidone-d4 as a component to study its stability, release patterns, and interaction with other drug compounds .
Mécanisme D'action
Target of Action
Furazolidone-d4, like its parent compound Furazolidone, primarily targets bacterial DNA . It binds to the DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with bacterial DNA makes it particularly effective against a broad spectrum of gastrointestinal tract pathogens, including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .
Mode of Action
The mode of action of Furazolidone-d4 involves the reduction of the nitro group in the furazolidone molecule by bacterial nitroreductases . This reduction generates highly reactive intermediates that attack and damage bacterial DNA, proteins, and other macromolecules, ultimately leading to bacterial cell death . Furazolidone and its related free radical products are believed to bind DNA and induce cross-links . Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations (transitions and transversions) in the bacterial chromosome .
Biochemical Pathways
The biochemical pathways affected by Furazolidone-d4 are primarily those involved in DNA replication and protein production . By interfering with these processes, Furazolidone-d4 exerts its bactericidal activity, minimizing the development of resistant organisms . The drug’s action on DNA also leads to high levels of mutations in the bacterial chromosome .
Pharmacokinetics
Furazolidone, the parent compound, is known to be rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
Result of Action
The result of Furazolidone-d4’s action at the molecular and cellular level is the death of bacterial cells . By generating highly reactive intermediates that damage bacterial DNA, proteins, and other macromolecules, Furazolidone-d4 disrupts essential cellular processes, leading to cell death .
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675914 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furazolidone-d4 | |
CAS RN |
1217222-76-8 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217222-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




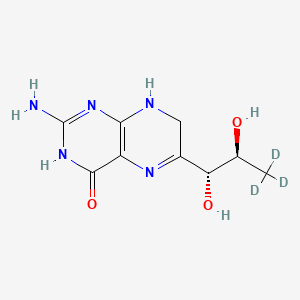

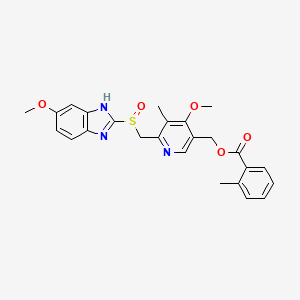
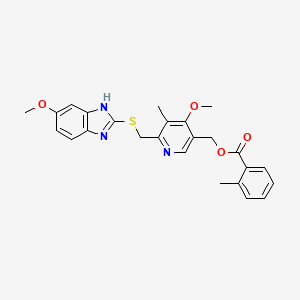
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
